(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
CAS No.:
Cat. No.: VC16378510
Molecular Formula: C24H19FN2O3
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19FN2O3 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
| Standard InChI | InChI=1S/C24H19FN2O3/c1-15-23-17(12-27(14-29-23)13-18-7-4-5-9-26-18)10-19-22(28)21(30-24(15)19)11-16-6-2-3-8-20(16)25/h2-11H,12-14H2,1H3/b21-11- |
| Standard InChI Key | VOZLECAEAXOXJE-NHDPSOOVSA-N |
| Isomeric SMILES | CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CC=CC=N5 |
| Canonical SMILES | CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CC=CC=N5 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions combining cyclization and condensation processes. Key steps may include:
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Condensation Reaction: Formation of the benzoxazine core by reacting an appropriate phenol derivative with a nitrogen source (e.g., amines or nitriles).
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Cyclization: Introduction of the furan ring through intramolecular cyclization using catalysts or reagents like Lewis acids.
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Functionalization: Addition of fluorobenzylidene and pyridinyl substituents through selective alkylation or substitution reactions.
These reactions are often carried out under controlled conditions to ensure regioselectivity and stereoselectivity, particularly for the (Z)-configuration of the compound.
Biological Relevance
Compounds with similar structures have been studied for their biological activities due to:
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The presence of fluorine, which enhances metabolic stability and lipophilicity.
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The benzoxazine core, known for its potential in drug design targeting enzymes or receptors.
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The pyridine moiety, which can interact with biological targets via hydrogen bonding or π-stacking interactions.
Potential applications include:
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Anti-inflammatory Agents: Structural analogs have shown inhibitory effects on inflammatory pathways .
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Anticancer Activity: Benzoxazine derivatives have demonstrated cytotoxicity against cancer cell lines .
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Fluorescent Probes: Similar compounds with benzoxazine cores have been used in fluorescence-based biological assays .
Crystallographic Data
Crystal structure analysis provides insights into molecular geometry:
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The molecule adopts a planar conformation around the benzoxazine core with dihedral angles between aromatic rings influenced by substituents.
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Intramolecular hydrogen bonding stabilizes the structure.
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Packing in the crystal lattice is influenced by π–π stacking interactions between aromatic systems.
Comparison with Related Compounds
Applications in Drug Design
The incorporation of fluorine and nitrogen heterocycles makes this compound a promising candidate for further development in medicinal chemistry:
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Drug Metabolism: Fluorine improves resistance to metabolic degradation.
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Target Binding: Pyridine enhances interactions with enzymes or receptors.
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Pharmacokinetics: The compound's structural features suggest good membrane permeability.
Further studies such as docking simulations and in vitro assays are required to validate its therapeutic potential.
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